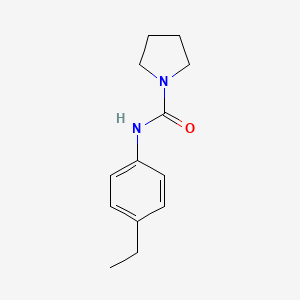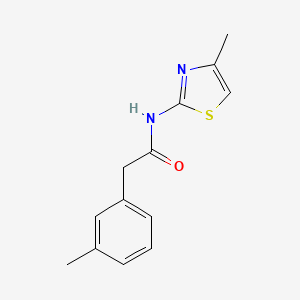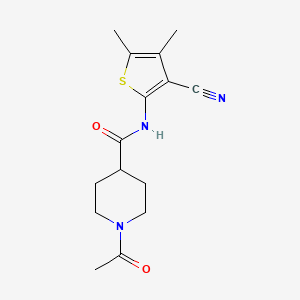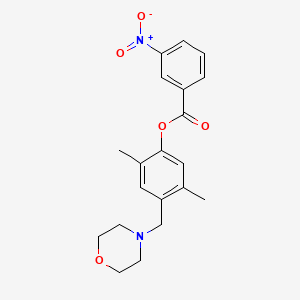![molecular formula C22H20N2O3 B5323599 N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide, also known as PAK1 inhibitor IPA-3, is a small molecule compound that has been extensively investigated for its potential in cancer therapy. IPA-3 is a potent and selective inhibitor of PAK1, a protein kinase that plays a crucial role in cell proliferation, survival, and migration.
作用机制
IPA-3 is a potent and selective inhibitor of N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide. This compound is a protein kinase that phosphorylates a variety of substrates involved in cell proliferation, survival, and migration. IPA-3 binds to the ATP-binding site of this compound, preventing the kinase from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
IPA-3 has been shown to inhibit this compound activity in cancer cells, leading to cell cycle arrest and apoptosis. In addition, IPA-3 has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. IPA-3 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
实验室实验的优点和局限性
IPA-3 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide, making it a valuable tool for studying the role of this compound in cancer and other diseases. IPA-3 is also relatively easy to synthesize, making it readily available for research purposes.
However, IPA-3 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in cell-based assays. In addition, IPA-3 has not been extensively studied for its pharmacokinetics and pharmacodynamics, which can limit its use in animal studies.
未来方向
For research on IPA-3 include studying its pharmacokinetics and pharmacodynamics, investigating its potential in combination with other cancer therapies, and developing more potent and selective N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide inhibitors.
合成方法
IPA-3 is synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2-furancarboxylic acid with thionyl chloride to produce 2-chlorofuran. The 2-chlorofuran is then reacted with N-(2-phenylethyl)amine to generate 2-phenylethyl 2-furancarboxylate. The final step involves the reaction of 2-phenylethyl 2-furancarboxylate with 2-phenylacetyl chloride to produce IPA-3.
科学研究应用
IPA-3 has been extensively studied for its potential in cancer therapy. N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide is overexpressed in various types of cancer, including breast, lung, prostate, and pancreatic cancer. This compound plays a critical role in cancer cell proliferation, survival, and migration, making it an attractive target for cancer therapy. IPA-3 has been shown to inhibit this compound activity in cancer cells, leading to cell cycle arrest and apoptosis.
属性
IUPAC Name |
N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-21(23-14-13-17-8-3-1-4-9-17)19(16-18-10-5-2-6-11-18)24-22(26)20-12-7-15-27-20/h1-12,15-16H,13-14H2,(H,23,25)(H,24,26)/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLBHTXGDSPVSJ-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5323521.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323525.png)

![N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5323543.png)
![4-({1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5323551.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323552.png)

![1'-(1-benzofuran-2-ylmethyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323562.png)
![3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5323572.png)

![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323592.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5323605.png)
